(Z)-3-(2-bromophenyl)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one
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Description
(Z)-3-(2-bromophenyl)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C18H14BrNO3S2 and its molecular weight is 436.34. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Molecular Structure
One area of focus in scientific research involving similar compounds is the synthesis and investigation of their molecular structure. For instance, compounds like ARNO, synthesized for structural determination via X-ray diffraction, offer insights into molecular configurations and intermolecular interactions, which are critical for understanding their chemical behavior and potential applications in material science, pharmaceuticals, and organic synthesis (Benhalima et al., 2011).
Antimicrobial and Antibacterial Properties
Another significant area of application is the antimicrobial and antibacterial properties of thioxothiazolidinone derivatives. Research has demonstrated that these compounds exhibit antibacterial activity, particularly against Gram-positive bacterial strains. This suggests their potential use in developing new antimicrobial agents to combat infectious diseases (Trotsko et al., 2018).
Anti-inflammatory and Antitumor Activity
Thioxothiazolidinone derivatives have also been investigated for their anti-inflammatory and antitumor activities. Studies on similar compounds have identified hit-compounds with significant anti-inflammatory and antitumor effects, highlighting the potential for these molecules in therapeutic applications, including cancer treatment and inflammation management (Horishny et al., 2020).
Conductivity and Thermal Properties
The conductivity and thermal properties of polyphenol derivatives containing a rhodanine moiety, and their metal complexes, have been subjects of investigation, revealing the potential of these compounds in materials science, particularly in developing conductive materials and studying their thermal stability (Kaya et al., 2020).
Properties
IUPAC Name |
(5Z)-3-(2-bromophenyl)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO3S2/c1-2-23-15-9-11(7-8-14(15)21)10-16-17(22)20(18(24)25-16)13-6-4-3-5-12(13)19/h3-10,21H,2H2,1H3/b16-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFKMFSVRFJXBY-YBEGLDIGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC=C3Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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